REACTION_CXSMILES
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C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:22]=1[N:21]([CH3:23])[C:20](=[O:24])[C:19]2([CH3:26])[CH3:25].[CH3:27][Si:28](Cl)([CH3:30])[CH3:29]>O1CCCC1>[F:13][C:14]1[C:15]([Si:28]([CH3:30])([CH3:29])[CH3:27])=[CH:16][CH:17]=[C:18]2[C:22]=1[N:21]([CH3:23])[C:20](=[O:24])[C:19]2([CH3:26])[CH3:25]
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Name
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|
Quantity
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7.6 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
23 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
|
31.6 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
8.875 g
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Type
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reactant
|
Smiles
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FC=1C=CC=C2C(C(N(C12)C)=O)(C)C
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Name
|
|
Quantity
|
6.46 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
|
|
Quantity
|
69 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-40 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −40° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was warmed to room temperature within 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
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The reaction mixture was carefully quenched with water (2 ml)
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Type
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ADDITION
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Details
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diluted with ethyl acetate and water
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted ethyl acetate
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Type
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WASH
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Details
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the combined organic phases were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
|
CUSTOM
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Details
|
the residue purified by silica gel chromatography
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
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FC=1C(=CC=C2C(C(N(C12)C)=O)(C)C)[Si](C)(C)C
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Name
|
|
Type
|
product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |